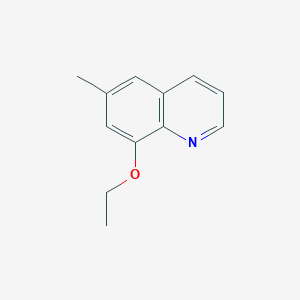
8-Ethoxy-6-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethoxy-6-methylquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. It has the molecular formula C12H13NO and a molecular weight of 187.24 . Quinolines are known for their broad range of activities and applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 8-Ethoxy-6-methylquinoline, can be achieved through various methods. One common approach involves the reaction of anilines with aldehydes, followed by C-H functionalization, C-N/C-C bond construction, and C-C bond cleavage . Another method includes microwave-assisted, ultrasound-promoted, or heterogeneous acid-catalyzed reactions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. For example, Zhang et al. developed a green method for preparing quinolinedicarboxylates by reacting 2-azido benzaldehydes with N-maleimide and dimethyl fumarate via a one-pot synthesis reaction .
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-6-methylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation and various reducing agents for reduction. Substitution reactions often involve electrophilic or nucleophilic reagents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Scientific Research Applications
8-Ethoxy-6-methylquinoline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various biologically-modeled transition metal complexes.
Biology: It exhibits antibacterial activity and is active against Mycobacterium tuberculosis.
Medicine: It is a component of pharmacologically active heterocyclic compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Ethoxy-6-methylquinoline involves its interaction with molecular targets and pathways. For example, it exhibits strong adsorption on catalyst surface active sites, which hampers further adsorption of other compounds . Additionally, it may act at an early stage of the virus lifecycle, reducing the intracellular production of viral proteins .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties with metal ions.
4-Hydroxy-2-quinolones: Explored for their antineoplastic activity.
Uniqueness
8-Ethoxy-6-methylquinoline is unique due to its specific ethoxy and methyl substitutions, which confer distinct chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
20984-34-3 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
8-ethoxy-6-methylquinoline |
InChI |
InChI=1S/C12H13NO/c1-3-14-11-8-9(2)7-10-5-4-6-13-12(10)11/h4-8H,3H2,1-2H3 |
InChI Key |
ODULKBSTGBCTMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC2=C1N=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















